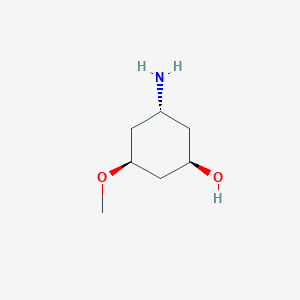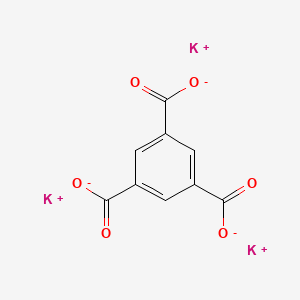
Potassiumbenzene-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassiumbenzene-1,3,5-tricarboxylate is a potassium salt of benzene-1,3,5-tricarboxylic acid. This compound is known for its unique chemical structure, which consists of a benzene ring substituted with three carboxylate groups at the 1, 3, and 5 positions. It is widely used in various fields due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassiumbenzene-1,3,5-tricarboxylate can be synthesized through several methods. One common approach involves the neutralization of benzene-1,3,5-tricarboxylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. Techniques such as solvent extraction and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Potassiumbenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylate groups into other functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products: The major products formed from these reactions include various substituted benzene derivatives and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Potassiumbenzene-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is employed in the production of catalysts and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of potassiumbenzene-1,3,5-tricarboxylate involves its ability to form stable complexes with metal ions and other molecules. The carboxylate groups act as ligands, coordinating with metal centers to form stable structures. This property is exploited in catalysis, where the compound serves as a catalyst or a catalyst precursor .
Comparación Con Compuestos Similares
Copper(II) benzene-1,3,5-tricarboxylate (CuBTC): Known for its use in metal-organic frameworks (MOFs) and catalysis.
Zirconium benzene-1,3,5-tricarboxylate: Used in the synthesis of MOFs with high thermal stability.
Uniqueness: Potassiumbenzene-1,3,5-tricarboxylate is unique due to its potassium ion, which imparts specific solubility and reactivity properties. This makes it particularly useful in applications where potassium ions are preferred over other metal ions.
Propiedades
Fórmula molecular |
C9H3K3O6 |
|---|---|
Peso molecular |
324.41 g/mol |
Nombre IUPAC |
tripotassium;benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C9H6O6.3K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);;;/q;3*+1/p-3 |
Clave InChI |
HPLPROFFQFFUCO-UHFFFAOYSA-K |
SMILES canónico |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)

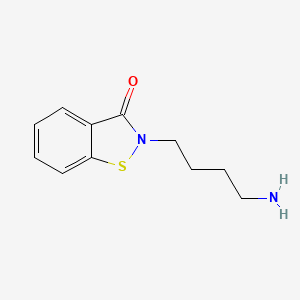

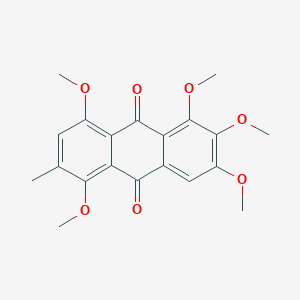
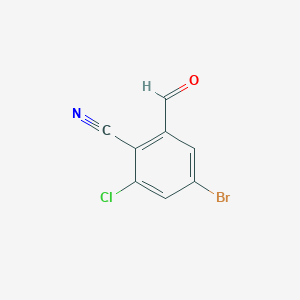

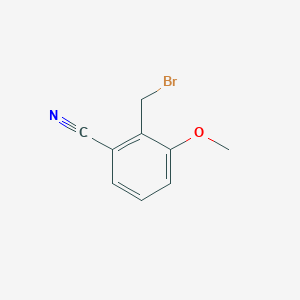
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)
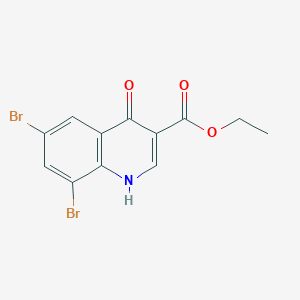
![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)

